DHA-paclitaxel

Catalog No.
S548174
CAS No.
199796-52-6
M.F
C69H81NO15
M. Wt
1164.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DHA-paclitaxel

CAS Number

199796-52-6

Product Name

DHA-paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C69H81NO15

Molecular Weight

1164.4 g/mol

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

DHA-paclitaxel; DHA-Taxol; DHA-Tax; Docosahexaenoic Acid-Paclitaxel conjugate; US brand name: Taxoprexin.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Description

The exact mass of the compound DHA-paclitaxel is 1163.56062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies Show Promise

DHA-paclitaxel is formed by covalently linking docosahexaenoic acid (DHA), an omega-3 fatty acid, to the paclitaxel molecule. Preclinical studies in animal models suggest several advantages of DHA-paclitaxel over paclitaxel alone []. These advantages include:

  • Increased anti-tumor activity: Studies have shown that DHA-paclitaxel can be more effective at killing cancer cells compared to paclitaxel [].
  • Improved therapeutic ratio: The ideal chemotherapy drug has a high efficacy against cancer cells with minimal side effects on healthy tissues. DHA-paclitaxel may offer a better therapeutic ratio due to the properties of DHA [].

These findings from preclinical studies warranted further investigation in human trials.

Clinical Trials Explore Safety and Efficacy

Phase I and II clinical trials have been conducted to assess the safety and efficacy of DHA-paclitaxel in humans [, , ]. These trials have shown:

  • Favorable safety profile: DHA-paclitaxel appears to be well-tolerated, with manageable side effects. The most common side effects observed were neutropenia (low white blood cell count) and elevated liver enzymes [, , ].
  • Encouraging anti-tumor activity: While not all trials showed significant tumor shrinkage, some patients experienced stable disease or partial responses [, ].
  • Different dosing strategies: Trials have explored various dosing regimens to determine the most effective and safe approach [, , ].

DHA-paclitaxel, also known as paclitaxel docosahexaenoic acid, is a novel compound formed by the covalent linkage of docosahexaenoic acid, a naturally occurring omega-3 fatty acid, to paclitaxel, an established chemotherapeutic agent. This conjugate is designed to enhance the delivery of paclitaxel directly to tumor tissues, leveraging the preferential uptake of docosahexaenoic acid by cancer cells. By binding to tubulin, the paclitaxel component inhibits microtubule disassembly, thus disrupting cell division and promoting apoptosis in cancer cells .

DHA-paclitaxel is designed to exploit the enhanced permeability and retention (EPR) effect, a phenomenon where tumor vasculature allows for the passage of macromolecules while healthy tissues do not []. Once inside the tumor cells, the linker between DHA and paclitaxel is cleaved, releasing active paclitaxel. Paclitaxel disrupts cell division by interfering with microtubule assembly, ultimately leading to tumor cell death [].

The primary reaction involved in the formation of DHA-paclitaxel is an esterification process where the carboxylic acid group of docosahexaenoic acid reacts with the hydroxyl group at the C2'-position of paclitaxel. This reaction results in a stable ester bond that characterizes the DHA-paclitaxel compound. The chemical formula for DHA-paclitaxel is C69H81NO15C_{69}H_{81}NO_{15}, with a molecular weight of approximately 1164.38 g/mol .

DHA-paclitaxel exhibits significant biological activity against various cancer types. Preclinical studies have shown that it possesses enhanced antitumor efficacy compared to conventional paclitaxel, particularly in models of solid tumors such as colon and melanoma. The mechanism of action includes:

  • Inhibition of Microtubule Dynamics: By binding to tubulin, DHA-paclitaxel prevents microtubule depolymerization, leading to cell cycle arrest.
  • Induction of Apoptosis: The compound also interacts with apoptosis-regulating proteins such as B-cell lymphoma 2, promoting programmed cell death in cancer cells .

The synthesis of DHA-paclitaxel involves several steps:

  • Preparation of Docosahexaenoic Acid: Extracted from marine sources or synthesized via chemical methods.
  • Esterification Reaction: The carboxylic acid group of docosahexaenoic acid reacts with the hydroxyl group on paclitaxel under acidic or basic conditions to form the ester bond.
  • Purification: The product is purified using chromatography techniques to isolate DHA-paclitaxel from unreacted starting materials and byproducts .

DHA-paclitaxel is primarily being investigated for its potential use in oncology. Clinical trials have explored its effectiveness in treating various cancers, including:

  • Metastatic Melanoma: Demonstrated improved response rates compared to traditional therapies.
  • Non-Small Cell Lung Cancer: Evaluated as a first-line treatment option.
  • Gastric and Esophageal Adenocarcinoma: Shown promising results in early-phase trials .

Studies have indicated that DHA-paclitaxel has a unique pharmacokinetic profile compared to conventional paclitaxel. Notably:

  • Reduced Toxicity: It exhibits a lower incidence of severe side effects such as hypersensitivity reactions.
  • Enhanced Tumor Targeting: The prodrug nature allows for greater conversion to active paclitaxel within tumor tissues rather than systemic circulation .
  • Drug Resistance: DHA-paclitaxel may overcome some forms of drug resistance associated with P-glycoprotein overexpression, making it effective against resistant cancer cell lines .

DHA-paclitaxel can be compared with several other compounds that share structural or functional similarities:

Compound NameDescriptionUnique Features
PaclitaxelStandard chemotherapeutic agent that inhibits microtubule dynamicsHigher toxicity and less tumor-targeted delivery
DocetaxelAnother taxane derivative used in cancer therapyDifferent side effects; more potent but similar mechanism
AbraxaneAlbumin-bound formulation of paclitaxelImproved solubility and reduced hypersensitivity reactions
VincristineAntineoplastic agent from the vinca alkaloidsDifferent mechanism; primarily affects mitotic spindle
DexamethasoneCorticosteroid used to manage inflammation and side effects in chemotherapyNot directly comparable; used adjunctively

DHA-paclitaxel stands out due to its unique combination of docosahexaenoic acid's targeting ability and paclitaxel's antitumor activity, potentially offering improved therapeutic ratios and reduced side effects compared to traditional taxane therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

1163.56062088 g/mol

Monoisotopic Mass

1163.56062088 g/mol

Heavy Atom Count

85

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OJE5810C4F

Drug Indication

Investigated for use/treatment in breast cancer, colorectal cancer, gastric cancer, kidney cancer, lung cancer, pancreatic cancer, prostate cancer, and skin cancer.

Mechanism of Action

A prodrug comprised of the naturally occurring omega-3 fatty acid docosahexaenoic acid (DHA) covalently conjugated to the anti-microtubule agent paclitaxel. Because tumor cells take up DHA, DHA-paclitaxel is delivered directly to tumor tissue, where the paclitaxel moiety binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. Paclitaxel also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). DHA-paclitaxel exhibits improved pharmacokinetic and toxicity profiles when compared to conventional paclitaxel and has demonstrated antineoplastic activity in animal models of cancer.

Other CAS

199796-52-6

Wikipedia

DHA-paclitaxel

Dates

Modify: 2024-04-14
1: Homsi J, Bedikian AY, Papadopoulos NE, Kim KB, Hwu WJ, Mahoney SL, Hwu P. Phase 2 open-label study of weekly docosahexaenoic acid-paclitaxel in patients with metastatic uveal melanoma. Melanoma Res. 2010 Dec;20(6):507-10. doi: 10.1097/CMR.0b013e3283403ce9. PubMed PMID: 20881508.
2: Bedikian AY, DeConti RC, Conry R, Agarwala S, Papadopoulos N, Kim KB, Ernstoff M. Phase 3 study of docosahexaenoic acid-paclitaxel versus dacarbazine in patients with metastatic malignant melanoma. Ann Oncol. 2011 Apr;22(4):787-93. doi: 10.1093/annonc/mdq438. Epub 2010 Sep 20. PubMed PMID: 20855467.
3: Homsi J, Bedikian AY, Kim KB, Papadopoulos NE, Hwu WJ, Mahoney SL, Hwu P. Phase 2 open-label study of weekly docosahexaenoic acid-paclitaxel in cutaneous and mucosal metastatic melanoma patients. Melanoma Res. 2009 Aug;19(4):238-42. doi: 10.1097/CMR.0b013e32832a1e2f. PubMed PMID: 19521262.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.
5: Fracasso PM, Picus J, Wildi JD, Goodner SA, Creekmore AN, Gao F, Govindan R, Ellis MJ, Tan BR, Linette GP, Fu CJ, Pentikis HS, Zumbrun SC, Egorin MJ, Bellet RE. Phase 1 and pharmacokinetic study of weekly docosahexaenoic acid-paclitaxel, Taxoprexin, in resistant solid tumor malignancies. Cancer Chemother Pharmacol. 2009 Feb;63(3):451-8. doi: 10.1007/s00280-008-0756-0. Epub 2008 Apr 15. PubMed PMID: 18414864.
6: Jones RJ, Hawkins RE, Eatock MM, Ferry DR, Eskens FA, Wilke H, Evans TR. A phase II open-label study of DHA-paclitaxel (Taxoprexin) by 2-h intravenous infusion in previously untreated patients with locally advanced or metastatic gastric or oesophageal adenocarcinoma. Cancer Chemother Pharmacol. 2008 Mar;61(3):435-41. Epub 2007 Apr 18. PubMed PMID: 17440725.
7: Payne M, Ellis P, Dunlop D, Ranson M, Danson S, Schacter L, Talbot D. DHA-paclitaxel (Taxoprexin) as first-line treatment in patients with stage IIIB or IV non-small cell lung cancer: report of a phase II open-label multicenter trial. J Thorac Oncol. 2006 Nov;1(9):984-90. PubMed PMID: 17409983.
8: Harries M, O'Donnell A, Scurr M, Reade S, Cole C, Judson I, Greystoke A, Twelves C, Kaye S. Phase I/II study of DHA-paclitaxel in combination with carboplatin in patients with advanced malignant solid tumours. Br J Cancer. 2004 Nov 1;91(9):1651-5. PubMed PMID: 15494716; PubMed Central PMCID: PMC2410023.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.
10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Mar;26(2):129-61. PubMed PMID: 15071612.

Explore Compound Types